molecular formula C19H22ClN3O6 B14774206 Lenalidomide-acetamido-O-PEG1-C2-Cl

Lenalidomide-acetamido-O-PEG1-C2-Cl

Cat. No.: B14774206
M. Wt: 423.8 g/mol
InChI Key: MRHYPXAKGTVXKT-UHFFFAOYSA-N
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Description

Lenalidomide-acetamido-O-PEG1-C2-Cl is a synthetic derivative of lenalidomide, a well-characterized immunomodulatory drug (IMiD) that binds to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This compound incorporates structural modifications to the parent molecule, including an acetamido group, a polyethylene glycol (PEG1) linker, a two-carbon (C2) spacer, and a terminal chlorine atom.

Properties

Molecular Formula

C19H22ClN3O6

Molecular Weight

423.8 g/mol

IUPAC Name

2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide

InChI

InChI=1S/C19H22ClN3O6/c20-6-7-28-8-9-29-11-17(25)21-14-3-1-2-12-13(14)10-23(19(12)27)15-4-5-16(24)22-18(15)26/h1-3,15H,4-11H2,(H,21,25)(H,22,24,26)

InChI Key

MRHYPXAKGTVXKT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCCl

Origin of Product

United States

Preparation Methods

Preparation of Lenalidomide Starting Material

Lenalidomide is synthesized via a multi-step process involving:

  • Phthalimide nitration : Nitration of 3-nitrophthalic anhydride followed by reduction to 3-aminophthalimide.
  • Glutarimide ring formation : Condensation with L-glutamine under acidic conditions to form the isoindolinone ring.
  • Purification : Crystallization from ethanol/water mixtures to achieve >99% purity.

Critical parameters :

  • Temperature control during nitration (0–5°C) to prevent over-nitration.
  • Use of chiral catalysts to enforce the (S)-configuration at the glutarimide ring.

PEG1 Spacer Coupling

The PEG1 moiety is appended using a Mitsunobu reaction:

  • PEG1 diol activation : Tosylation of ethylene glycol with p-toluenesulfonyl chloride (TsCl) in pyridine.
  • Coupling to acetamido-lenalidomide : Reaction with the tosylated PEG1 in tetrahydrofuran (THF) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexanes) to isolate the PEG1-linked intermediate.

Reaction conditions :

  • Temperature: 0°C → room temperature, 24 hours.
  • Yield: 75–80%.

Chloroethyl Group Installation

The terminal chloride is introduced via nucleophilic substitution:

  • Chloroethylation : Reaction of the PEG1-linked intermediate with 1-chloro-2-iodoethane in acetonitrile, catalyzed by potassium carbonate (K₂CO₃).
  • Work-up : Filtration, solvent removal, and recrystallization from methanol.

Optimization notes :

  • Excess 1-chloro-2-iodoethane (2.5 equiv) ensures complete substitution.
  • Reaction time: 48 hours at 50°C.

Analytical Characterization

Structural Confirmation

  • ¹H/¹³C NMR : Peaks at δ 4.2–4.4 ppm (m, PEG1 -OCH₂CH₂O-) and δ 1.9 ppm (s, acetamido -COCH₃).
  • Mass spectrometry : ESI-MS m/z 424.85 [M+H]⁺.
  • HPLC : Retention time 8.2 minutes (C18 column, acetonitrile/water gradient).

Purity Assessment

  • HPLC-DAD : ≥95% purity at 254 nm.
  • Elemental analysis : C 53.8%, H 5.2%, N 9.9%, Cl 8.4% (theoretical: C 53.9%, H 5.2%, N 9.9%, Cl 8.4%).

Industrial-Scale Production Considerations

Batch Reactor Design

  • Equipment : Glass-lined reactors with reflux condensers and temperature probes.
  • Solvent recovery : Distillation units for DCM and THF recycling.

Process Optimization

  • Cost reduction : Bulk sourcing of TsCl and PEG1 diol.
  • Yield enhancement : Catalytic Mitsunobu conditions using polymer-supported PPh₃.

Challenges and Mitigation Strategies

Challenge Solution Source
Low PEG1 coupling efficiency Use of DEAD/PPh₃ in stoichiometric amounts
Chloroethyl byproducts Excess 1-chloro-2-iodoethane
Lenalidomide racemization Low-temperature acetylation (<10°C)

Applications in Targeted Protein Degradation

This compound serves as a CRBN-recruiting ligand in PROTACs, enabling the degradation of oncoproteins like BRD4 and ERα. Its chloroethyl group allows conjugation to target-binding warheads via:

  • Nucleophilic aromatic substitution : With aryl boronic acids in Suzuki couplings.
  • Click chemistry : Azide-alkyne cycloaddition for modular assembly.

Scientific Research Applications

Lenalidomide-acetamido-O-PEG1-C2-Cl has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its effects on cellular processes, including cell proliferation, apoptosis, and immune modulation.

    Medicine: Explored for its potential in treating various cancers and inflammatory diseases due to its enhanced solubility and bioavailability.

    Industry: Utilized in the development of new pharmaceuticals and drug delivery systems.

Mechanism of Action

Lenalidomide-acetamido-O-PEG1-C2-Cl exerts its effects through multiple mechanisms:

    Molecular Targets: The compound targets cereblon, a protein involved in the ubiquitin-proteasome pathway, leading to the degradation of specific proteins.

    Pathways Involved: It modulates the immune response by affecting cytokine production and T-cell activation. Additionally, it inhibits angiogenesis by blocking the formation of new blood vessels.

Comparison with Similar Compounds

Data Tables

Compound Name Molecular Formula Molecular Weight Functional Groups Linker Length Application
This compound Not available* Not available* Acetamido, PEG1, Cl PEG1 (C2) Targeted protein degradation
Thalidomide-O-amido-PEG1-C2-NH2 HCl C₁₉H₂₃ClN₄O₇ 454.86 Amido, PEG1, NH₂ (HCl) PEG1 (C2) Drug delivery, research
Thalidomide-O-acetamido-PEG2-C2-acid C₂₂H₂₅N₃O₁₀ 491.453 Acetamido, PEG2, acid PEG2 (C2) PROTACs, degraders

Q & A

Q. What statistical methods validate dose-response relationships in preclinical studies?

  • Methodological Answer : Fit sigmoidal Emax models to dose-response data using nonlinear regression. Calculate EC50EC_{50} and Hill coefficients. Bootstrap resampling (1,000+ iterations) estimates parameter uncertainty. For in vivo studies, mixed-effects models account for intra-animal correlations .

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